Bienvenue dans la boutique en ligne BenchChem!

7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one

Kinase inhibition Monoamine oxidase Structure–Activity Relationship

Differentiate your kinase and CNS discovery programs with 7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one (CAS 868213-18-7). This unique 3-fluorophenyl regioisomer exhibits a distinct multi-target profile (MAO-A IC₅₀=50 nM, FLT3 IC₅₀=1.60 nM, PAK1 IC₅₀=323 nM) absent in the 4-fluoro isomer (MurA inhibitor). The free 5-hydroxy group enables rapid SAR diversification, making it an irreplaceable scaffold for targeted library synthesis over generic benzoxathiolones. Ensure target engagement fidelity—do not substitute.

Molecular Formula C13H7FO3S
Molecular Weight 262.25
CAS No. 868213-18-7
Cat. No. B2497300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one
CAS868213-18-7
Molecular FormulaC13H7FO3S
Molecular Weight262.25
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=C3C(=CC(=C2)O)SC(=O)O3
InChIInChI=1S/C13H7FO3S/c14-8-3-1-2-7(4-8)10-5-9(15)6-11-12(10)17-13(16)18-11/h1-6,15H
InChIKeyYAEMOVTYSOVDLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one (CAS 868213-18-7): Procurement-Grade Heterocyclic Scaffold for Focused Kinase & MAO Programs


7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one (CAS 868213-18-7) is a 7-aryl-substituted 1,3-benzoxathiol-2-one derivative with a molecular weight of 262.26 g·mol⁻¹ . The benzoxathiol-2-one pharmacophore is recognized for diversified bioactivities including antibacterial, antimycotic, antioxidant, anti-inflammatory, and anticancer properties [1]. The 3-fluorophenyl substitution at position 7 and the free 5-hydroxy group confer a specific electrostatic and hydrogen-bonding profile that differentiates this compound from its 4-fluorophenyl regioisomer, 7-phenyl analog, and 7-bromo derivative, making it a non-interchangeable research intermediate for structure–activity relationship (SAR) investigations.

Why 7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one Cannot Be Replaced by In-Class Analogs


Within the 7-aryl-5-hydroxybenzoxathiolone series, even a single atomic position shift (3-fluoro vs. 4-fluoro) or halogen replacement (F vs. Br) can radically alter target engagement, selectivity, and physicochemical properties. The 4-fluorophenyl isomer (CAS 327078-62-6) exhibits an IC₅₀ of 0.01854 against UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) [1], whereas the 3-fluorophenyl isomer has no reported MurA inhibition but instead demonstrates a distinct multi-target kinase/receptor profile including MAO-A (IC₅₀ = 50 nM), HPK1 (IC₅₀ = 7.55 μM), PAK1 (IC₅₀ = 323 nM), and FLT3 (IC₅₀ = 1.60 nM) [2]. The unsubstituted 7-phenyl analog lacks the electron-withdrawing fluorine, which predictably reduces metabolic stability and binding affinity at certain targets [3]. The 7-bromo analog introduces steric bulk and a heavy-atom effect that can alter CYP inhibition profiles and photophysical properties. Simply swapping one benzoxathiolone for another within a research program risks losing target-specific activity, selectivity windows, and reproducible SAR data.

Quantitative Differentiation Evidence for 7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one Against Closest Analogs


Regioisomeric Differentiation: 3-Fluorophenyl vs. 4-Fluorophenyl – Distinct Enzyme Targets and Computational Electrostatics

The 3-fluorophenyl substitution in the target compound directs a distinct electrostatic surface potential and dipole moment compared to the 4-fluorophenyl regioisomer. This electronic difference translate into orthogonal target engagement profiles. The target compound (3-F) is reported as an inhibitor of MAO-A (IC₅₀ = 50 nM), HPK1 (IC₅₀ = 7.55 μM), PAK1 (IC₅₀ = 323 nM), and FLT3 (IC₅₀ = 1.60 nM) [1]. In contrast, the 4-fluorophenyl isomer (CAS 327078-62-6) has no reported kinase or MAO activity but instead inhibits the bacterial cell wall enzyme MurA (IC₅₀ = 0.01854) [2]. This demonstrates target divergence driven solely by fluorine position.

Kinase inhibition Monoamine oxidase Structure–Activity Relationship Drug Discovery

Halogen Comparison: 3-Fluorophenyl vs. 7-Bromo – Kinase Selectivity and Physicochemical Properties

Replacement of the 3-fluorophenyl group at position 7 with a bromine atom yields 7-bromo-5-hydroxy-1,3-benzoxathiol-2-one, a compound with distinct synthetic utility (regioselective bromination with solvent-dependent ratios: acetone gives 58% 7‑bromo, CH₂Cl₂ gives 45% 7‑bromo) . More critically, no kinase inhibition data are publicly available for the 7‑bromo analog, whereas the target 3‑fluorophenyl compound shows validated activity against FLT3 (IC₅₀ = 1.60 nM) and PAK1 (IC₅₀ = 323 nM) [1], indicating that the aryl substitution is essential for achieving nanomolar kinase potency. The bromine analog introduces higher lipophilicity (ΔlogP ~ +0.5 to +0.8 estimated) and a heavy-atom effect that alters crystallographic properties and potential CYP inhibition profiles.

Kinase selectivity Physicochemical properties Lead optimization Medicinal Chemistry

Hydroxy-Regioisomer Differentiation: 5-Hydroxy vs. 6-Hydroxy (Tioxolone) – Divergent Enzyme Selectivity

The position of the hydroxyl group on the benzoxathiolone core dictates enzyme selectivity. Tioxolone (6-hydroxy-1,3-benzoxathiol-2-one; CAS 4991-65-5) is a selective carbonic anhydrase I (CAI) inhibitor with a Ki = 91 nM and >50‑fold selectivity over CAII [1]. The target compound, bearing a 5-hydroxy group and a 7‑(3‑fluorophenyl) substituent, shows no reported CA inhibition but instead inhibits MAO‑A at 50 nM [2]. This demonstrates that shifting the hydroxy group from position 6 to position 5, combined with 7‑aryl substitution, completely reprograms the pharmacophore from a CA‑targeted probe to a CNS‑oriented kinase/MAO scaffold.

Carbonic anhydrase MAO inhibition Enzyme selectivity Scaffold diversification

7‑Aryl vs. 7‑Unsubstituted Parent – Synthetic Handle for Late‑Stage Diversification

The 7-(3-fluorophenyl) substituent is installed via a metal‑catalyzed cross‑coupling (e.g., Suzuki–Miyaura) onto a 7‑halo or 7‑triflate benzoxathiolone precursor, a strategy widely employed for analogous 7‑(4‑fluorophenyl) derivatives . The parent 5‑hydroxy‑1,3‑benzoxathiol‑2‑one (MW = 168.17) lacks this aryl handle entirely , meaning any SAR study requiring a substituted 7‑aryl group must start from the pre‑functionalized compound. The 3‑fluorophenyl compound thus serves as a direct input for focused library synthesis, bypassing the need for in‑house cross‑coupling development.

Late-stage functionalization Suzuki coupling SAR exploration Scaffold derivatization

Optimal Procurement and Research Scenarios for 7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one


Kinase Inhibitor Lead Discovery: FLT3 and PAK1 Focused Libraries

With confirmed nanomolar potency against FLT3 (IC₅₀ = 1.60 nM) and sub‑micromolar activity against PAK1 (IC₅₀ = 323 nM), this compound serves as a validated starting point for synthesizing focused kinase inhibitor libraries. The free 5-hydroxy group permits rapid diversification (etherification, esterification, carbamoylation) to explore SAR while maintaining the 3-fluorophenyl pharmacophore critical for kinase engagement [1].

CNS Drug Discovery: Monoamine Oxidase A (MAO‑A) Inhibition Programs

The compound inhibits MAO‑A with an IC₅₀ of 50 nM, placing it among potent benzoxathiolone‑derived MAO inhibitors. This supports its use in CNS discovery programs targeting depression, anxiety, or neurodegenerative diseases, where MAO‑A modulation is validated [2].

Multi‑Target Screening Probes for Chemical Biology

The distinct multi‑target profile (MAO‑A, HPK1, PAK1, FLT3, and glucocorticoid receptor antagonism) makes this compound a valuable chemical probe for phenotypic screening and target deconvolution studies, particularly when a single scaffold must interrogate multiple nodes in kinase‑driven signaling networks [1].

Academic Medicinal Chemistry SAR Teaching and Training

The compound can act as a core scaffold for medicinal chemistry courses, allowing students to explore how subtle changes (e.g., F position, aryl substitution) alter target engagement. The well‑defined synthetic accessibility and documented bioactivity profiles provide a robust platform for hands‑on SAR experiments.

Quote Request

Request a Quote for 7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.